molecular formula C17H18N6O3S B2775438 2-((4-(2,5-dimethylphenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 852048-18-1

2-((4-(2,5-dimethylphenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2775438
CAS RN: 852048-18-1
M. Wt: 386.43
InChI Key: LQLDISQYBMNSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(2,5-dimethylphenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H18N6O3S and its molecular weight is 386.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research efforts have been directed toward synthesizing novel heterocyclic compounds derived from similar structures, demonstrating significant anti-inflammatory and analgesic properties. For instance, a study synthesized various heterocyclic compounds like benzodifuranyl, triazines, and thiazolopyrimidines, showing they exhibit cyclooxygenase inhibitors and possess analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings indicate the potential therapeutic applications of such compounds in treating inflammation and pain.

Antimicrobial Effects

Another area of application is the antimicrobial activity of novel thiazole derivatives synthesized from similar structural frameworks. A study created acetamide derivatives with substantial antimicrobial effects against various Gram-positive and Gram-negative bacteria, and yeasts, showcasing their potential in combating microbial infections (Cankiliç & Yurttaş, 2017).

Chemical Synthesis and Docking Studies

Compounds with related structures are used as scaffolds for synthesizing a wide range of heterocyclic compounds, highlighting their versatility in chemical synthesis. For example, the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine explored their anticonvulsant properties through molecular docking studies. These compounds displayed moderate anticonvulsant activity, revealing their potential use in developing new treatments for seizure disorders (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

properties

IUPAC Name

2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-9-3-4-10(2)12(5-9)23-14(21-22-17(23)27-8-13(18)24)6-11-7-15(25)20-16(26)19-11/h3-5,7H,6,8H2,1-2H3,(H2,18,24)(H2,19,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLDISQYBMNSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N)CC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(2,5-dimethylphenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

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